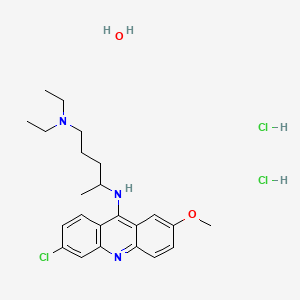

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate

CAS No.:

Cat. No.: VC16574804

Molecular Formula: C23H34Cl3N3O2

Molecular Weight: 490.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H34Cl3N3O2 |

|---|---|

| Molecular Weight | 490.9 g/mol |

| IUPAC Name | 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C23H30ClN3O.2ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H;1H2 |

| Standard InChI Key | NJIQZEZRCQCCKR-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl.Cl |

Introduction

Chemical Structure and Synthesis

Structural Features

The compound features a 6-chloro-2-methoxyacridin-9-yl group connected to a diethylpentane-1,4-diamine backbone, with two hydrochloride counterions and a water molecule in its hydrate form. Its molecular formula is C23H34Cl3N3O2, and it has a molecular weight of 490.9 g/mol . The acridine ring system provides a planar aromatic structure that facilitates intercalation into DNA, while the chloro and methoxy substituents modulate electronic properties and binding affinity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; hydrate; dihydrochloride |

| CAS Number | 6151-30-0 |

| Molecular Formula | C23H34Cl3N3O2 |

| Molecular Weight | 490.9 g/mol |

| Appearance | Yellow crystalline powder |

| Purity | ≥98% (HPLC) |

Synthesis Pathways

The synthesis involves sequential alkylation and condensation reactions. Starting with 6-chloro-2-methoxyacridine, the primary amine group undergoes nucleophilic substitution with 1,4-dibromopentane, followed by diethylamine addition to form the pentane-1,4-diamine moiety . Final steps include hydrochloride salt formation and hydration to stabilize the compound for storage. Reaction conditions such as temperature (maintained at 60–80°C) and solvent polarity are critical for achieving yields exceeding 70% .

Biological Activity and Mechanisms

DNA Intercalation and Topoisomerase Inhibition

The planar acridine ring intercalates between DNA base pairs, distorting the helical structure and inhibiting replication . This mechanism is complemented by the compound’s ability to inhibit topoisomerase II, an enzyme critical for DNA unwinding during cell division. In breast cancer cells (MCF-7 and MDA-MB-231), this dual action induces dose-dependent cytotoxicity, with IC50 values ranging from 2.5–5.0 µM .

Cell Cycle Arrest and Apoptosis

Exposure to the compound triggers S-phase arrest, as evidenced by flow cytometry analyses . This stall in DNA synthesis activates checkpoint kinases, leading to p53 stabilization and upregulation of pro-apoptotic proteins like Bax. Concurrent suppression of NF-κB signaling further sensitizes cancer cells to apoptosis .

Selectivity Toward Cancer Cells

Notably, the compound exhibits minimal toxicity toward normal breast epithelial cells (MCF-10A), with viability remaining above 85% at concentrations up to 10 µM . This selectivity is attributed to differential expression of DNA repair enzymes and topoisomerase isoforms in malignant versus healthy cells.

Pharmacological Research and Applications

Anticancer Efficacy in Preclinical Models

In xenograft models of triple-negative breast cancer, intraperitoneal administration (10 mg/kg/day) reduced tumor volume by 62% over 21 days . Histopathological analyses revealed extensive necrosis and reduced mitotic indices, corroborating in vitro findings.

Synergy with Chemotherapeutic Agents

Combination studies with doxorubicin demonstrated synergistic effects, lowering the effective dose of both agents by 40% . This synergy is linked to enhanced DNA damage accumulation and impaired repair mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume